3-(4-Fluorophenyl)-5-nitro-1H-indazole
Description
3-(4-Fluorophenyl)-5-nitro-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a 4-fluorophenyl group at position 3 and a nitro group at position 3. The indazole scaffold is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The 4-fluorophenyl substituent introduces electron-withdrawing effects, while the nitro group at position 5 further enhances the compound’s electronic polarization.
The compound’s structural rigidity and electronic profile make it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to aromatic and electron-deficient systems.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)13-11-7-10(17(18)19)5-6-12(11)15-16-13/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQCLDXSHAPHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702128 | |
| Record name | 3-(4-Fluorophenyl)-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817200-27-4 | |
| Record name | 3-(4-Fluorophenyl)-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole typically follows a pathway involving:
- Formation of the indazole core.
- Introduction of the 4-fluorophenyl group at the 3-position.
- Selective nitration at the 5-position.
This approach is consistent with the synthetic routes for substituted indazoles reported in the literature, where aryl halides or aryl hydrazines are key intermediates.
Preparation of the Indazole Core
The indazole nucleus is commonly synthesized via the reaction of ortho-substituted aromatic precursors with hydrazine derivatives. A representative method involves:
- Starting from 2-nitrobenzaldehyde or 2-nitrobenzoyl derivatives.
- Condensation with hydrazine or substituted hydrazines under reflux in glacial acetic acid.
- Cyclization to form the indazole ring system.
This method ensures the formation of the 1H-indazole skeleton with functional groups positioned for further substitution.
Selective Nitration at the 5-Position
Nitration to introduce the nitro group at the 5-position of the indazole ring requires controlled conditions to avoid over-nitration or substitution at undesired positions:
- Nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids are used under carefully controlled temperature conditions.
- The reaction time and temperature are optimized to achieve selective mononitration.
- The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
This step is critical to maintain the integrity of the indazole core and the 4-fluorophenyl substituent.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 2-nitrobenzaldehyde + hydrazine | Reflux in glacial acetic acid, 12 h | Formation of 1H-indazole core | 70–80 |
| 2 | Indazole intermediate + 4-fluorophenyl semicarbazide | Reflux in glacial acetic acid, 12 h | 3-(4-Fluorophenyl) substitution | 65–81 |
| 3 | 3-(4-Fluorophenyl)-1H-indazole + nitrating agent | Controlled nitration, low temperature | 5-nitro substitution | 60–75 |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress with silica gel 60 F254 plates and benzene/acetone (8:2) as mobile phase.
- Recrystallization: Ethanol is commonly used to purify the final compounds to obtain pure crystalline products.
- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and substitution pattern.
Research Findings and Notes
- The synthetic protocol involving reflux in glacial acetic acid for 12 hours ensures efficient formation of the 3-(4-fluorophenyl) substituted indazole intermediates before nitration.
- The yields of the substituted indazole derivatives are generally good (65–81%), indicating the robustness of the method.
- The nitration step requires careful control to avoid multiple substitutions and degradation of the molecule.
- The choice of 4-fluorophenyl substituent is strategic to improve metabolic stability and biological activity, as fluorine atoms can influence the electronic properties and binding affinity of the molecule.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Notes | Yield Range (%) |
|---|---|---|---|---|
| Indazole core formation | 2-nitrobenzaldehyde, hydrazine | Reflux in glacial acetic acid, 12 h | Formation of 1H-indazole nucleus | 70–80 |
| 3-Position substitution | 4-fluorophenyl semicarbazide | Reflux in glacial acetic acid, 12 h | Monitored by TLC, recrystallized in ethanol | 65–81 |
| 5-Position nitration | Nitric acid or nitrating mixture | Controlled temperature, time | Selective nitration, avoid overreaction | 60–75 |
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-5-nitro-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazoles or other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has identified 3-(4-Fluorophenyl)-5-nitro-1H-indazole as a promising candidate in the development of anticancer agents. A study evaluated its derivatives for cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, revealing that certain derivatives exhibited significant anticancer activity comparable to established chemotherapeutic agents like adriamycin. For instance, one derivative demonstrated a GI50 value of less than 0.1 µM against MCF-7 cells, indicating potent anticancer properties .
1.2 Inhibition of Protein Interactions
The compound has been studied for its ability to inhibit critical protein interactions involved in cancer progression. Specifically, it acts as a mimetic of the eIF4E/eIF4G interaction inhibitor 4EGI-1. The introduction of the indazole scaffold has been shown to enhance potency and specificity while improving pharmacokinetic properties, making it a valuable tool for studying translation initiation mechanisms in cancer .
2.1 Nitric Oxide Synthase Inhibition
Indazoles, including this compound, have been recognized for their biological activities as nitric oxide synthase (NOS) inhibitors, which are crucial in various physiological processes and disease states . The nitro group in this compound is integral to its biological activity, contributing to its potential as an anti-inflammatory and anticancer agent.
2.2 Antimicrobial Properties
The compound's derivatives have shown antimicrobial activity against various pathogens. Indazole derivatives are known to exhibit broad-spectrum antimicrobial effects, making them candidates for further development as therapeutic agents against infections .
Synthetic Applications
3.1 Functionalization Strategies
The synthesis of this compound can involve various functionalization techniques that enhance its biological properties or tailor its characteristics for specific applications. For example, alkylation reactions have been utilized to produce derivatives with improved solubility and bioactivity .
3.2 Material Science Applications
Beyond medicinal applications, indazoles have potential uses in material science, such as in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. The unique electronic properties imparted by the indazole structure allow for applications in advanced materials .
Case Studies
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-nitro-1H-indazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the unique properties of 3-(4-Fluorophenyl)-5-nitro-1H-indazole, it is compared to compounds with analogous scaffolds or substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings
In chalcone derivatives (e.g., compound 2n), substitution with electronegative groups (e.g., F, Br) correlates with higher inhibitory activity (lower IC₅₀), whereas methoxy groups reduce potency . Replacement of -NO₂ with -NH₂ (as in 3-(4-Fluorophenyl)-1H-indazol-5-amine) reduces electron withdrawal but introduces hydrogen-bonding capability, which may alter target selectivity .
Impact of Fluorine Position and Additional Groups: The 4-fluorophenyl group in the target compound optimizes steric compatibility compared to 3-trifluoromethylphenyl (in the CF₃ analog), which introduces bulkier substituents.
Core Heterocycle Differences :
- Imidazole derivatives (e.g., 1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole) exhibit smaller ring systems, which may limit π-π stacking interactions compared to indazole-based compounds. However, imidazoles are more metabolically labile .
Chalcone vs. Indazole Scaffolds: Chalcones (e.g., compound 2n) feature α,β-unsaturated ketones, enabling conjugation and planar geometries.
Structural Insights from Crystallography
While crystallographic data for this compound are unavailable, studies on pyrazole derivatives (e.g., compounds 1–4 in ) reveal dihedral angles between the heterocycle and fluorophenyl groups ranging from 4.6° to 10.5°, indicating near-planar geometries that favor π-system interactions . Such data, often obtained via SHELX software , suggest that the target compound’s planarity may enhance binding to flat enzymatic pockets.
Biological Activity
3-(4-Fluorophenyl)-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Molecular Formula : C10H7FN2O2
- Molecular Weight : 208.17 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with nitroindazole derivatives under controlled conditions. The following steps outline a general synthetic route:
- Starting Materials : 4-fluoroaniline and appropriate nitroindazole precursor.
- Reaction Conditions : The reaction is usually carried out in a solvent such as ethanol or DMF (Dimethylformamide) at elevated temperatures.
- Purification : The product is purified using recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and reported the following findings:
| Compound | Cell Line | GI50 (µM) | Comparison to Adriamycin |
|---|---|---|---|
| This compound | MCF-7 | <0.1 | Comparable |
| This compound | MDA-MB-231 | 45.8 | Lower activity |
The results suggest that this compound has a strong potential as an anticancer agent, particularly due to its low GI50 values indicating high potency against the tested cell lines .
The mechanism by which this compound exerts its anticancer effects likely involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This includes the inhibition of key enzymes involved in cell cycle regulation and DNA repair mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
- Cytotoxicity Evaluation : A study demonstrated that derivatives of nitroindazoles exhibited significant cytotoxicity against different cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Antileishmanial Activity : Research on related nitroindazoles revealed promising antileishmanial activity, which could indicate a broader spectrum of biological effects for compounds within this class .
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-5-nitro-1H-indazole, and how can intermediates be characterized?
Answer: The synthesis typically involves multi-step reactions:
Friedel-Crafts acylation : Reacting 2-chloro-5-nitrobenzoic acid with 4-fluorobenzene derivatives in the presence of AlCl₃ to form the ketone intermediate.
Indazole cyclization : Treating the ketone with hydrazine hydrate in DMF under reflux to form the indazole core .
Nitro group retention : Unlike analogs requiring nitro reduction, this compound retains the nitro group for further functionalization.
Q. Characterization methods :
- FTIR : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns.
- Mass spectrometry : Molecular ion peak at m/z 271.06 (calculated for C₁₃H₈FN₃O₂).
Q. How can the purity of this compound be validated for biological assays?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is acceptable for initial assays.
- Melting point : Compare experimental values (e.g., 180–182°C) with literature data.
- Elemental analysis : Ensure C, H, N, F percentages match theoretical values (e.g., C: 57.57%, H: 2.97%, N: 15.49%, F: 7.00%).
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound for further derivatization?
Answer:
- DFT calculations (B3LYP/6-311G**): Analyze nitro group charge density (Mulliken charges) to predict nucleophilic/electrophilic sites.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability and reactivity. Lower gaps (<5 eV) suggest higher reactivity .
- Solvent effects : Use COSMO-RS to model reaction pathways in polar aprotic solvents (e.g., DMF), which stabilize transition states during nitro group substitution.
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Answer:
Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray) for fluorophenyl-indazole derivatives arise, and how can they be resolved?
Answer: Common contradictions :
- Dynamic vs. static disorder : X-ray may show averaged positions, while NMR detects dynamic processes (e.g., ring flipping).
- Solution vs. solid-state effects : Fluorine coupling (³J₃,₄ ~8 Hz in NMR) may differ from X-ray torsional angles.
Q. Resolution methods :
Q. What are the best practices for optimizing catalytic conditions in cross-coupling reactions involving this compound?
Answer: Key parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 h |
Q. Methodology :
- Design of Experiments (DoE) : Use a factorial design to test interactions between temperature, catalyst loading, and solvent ratio.
- In situ monitoring : Employ HPLC-MS to track intermediates and byproducts.
- Post-reaction analysis : Purify via silica gel chromatography (hexane/EtOAc 4:1) and validate yields (>70%) via gravimetry .
Methodological Challenges and Solutions
Q. How to mitigate decomposition of this compound under acidic/basic conditions?
Answer:
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days).
- Protection strategies :
- Nitro group stabilization: Use electron-withdrawing substituents (e.g., -CF₃) to reduce basicity.
- pH control: Maintain reaction pH 6–8 using buffered solutions (e.g., phosphate buffer) .
Q. What advanced techniques confirm the regioselectivity of electrophilic substitution on the indazole core?
Answer:
- NOESY NMR : Detect spatial proximity between substituents (e.g., fluorine and nitro groups).
- X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of nitrogen atoms (N1s ~400 eV for nitro groups).
- Kinetic isotope effects : Compare reaction rates using deuterated analogs to infer mechanism (e.g., electrophilic vs. radical pathways) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
